3-(1-Cyanocyclobutyl)propanoicacid
Description
Structural Classification and Nomenclature of 3-(1-Cyanocyclobutyl)propanoic acid
From a structural standpoint, 3-(1-Cyanocyclobutyl)propanoic acid is classified as a cyano-substituted carboxylic acid. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(1-cyanocyclobutyl)propanoic acid. The molecule features a quaternary carbon atom within the cyclobutane (B1203170) ring, to which both the cyano group and the propanoic acid side chain are attached.
| Property | Value |
| CAS Number | 1936563-97-1 |
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| Synonyms | 1-cyano-cyclobutanepropanoic acid |
Historical Context and Emergence in Chemical Literature
Specific details regarding the initial synthesis and historical development of 3-(1-Cyanocyclobutyl)propanoic acid are not extensively documented in widely available scientific literature. Its appearance is primarily in the catalogs of chemical suppliers, suggesting its role as a commercially available building block for further chemical synthesis. The preparation of such bifunctional cyclobutane derivatives can be approached through various synthetic strategies, often involving multi-step sequences. General methods for constructing cyclobutane rings, such as [2+2] cycloadditions, and subsequent functional group manipulations are common in organic synthesis. researchgate.netorganic-chemistry.org
Significance of the Cyclobutyl and Cyano-Substituted Propanoic Acid Moieties in Synthetic Organic Chemistry
The chemical character and potential utility of 3-(1-Cyanocyclobutyl)propanoic acid are best understood by examining its core components: the cyclobutane ring and the cyano-substituted propanoic acid functional group.
The cyclobutyl moiety is a four-membered carbocycle that has seen increasing use in medicinal chemistry and organic synthesis. researchgate.net Despite its inherent ring strain of approximately 26 kcal/mol, the cyclobutane ring is generally stable under many laboratory conditions. researchgate.net This strain, however, can be harnessed for specific chemical transformations. researchgate.net In the context of drug design, the cyclobutane unit is valued for several reasons:
Three-Dimensional Scaffolding : The puckered, non-planar structure of the cyclobutane ring provides a well-defined three-dimensional scaffold, which is a desirable feature in modern drug discovery for exploring chemical space. researchgate.net
Conformational Restriction : Incorporating a cyclobutane can lock a molecule into a more rigid conformation. This can be advantageous for improving binding affinity to biological targets.
Metabolic Stability : The cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking sites susceptible to metabolism. researchgate.net
Isosteric Replacement : It can serve as a replacement for other groups, such as gem-dimethyl groups or even phenyl rings, to fine-tune a molecule's physicochemical properties. researchgate.net
The cyano-substituted propanoic acid moiety provides significant synthetic versatility. The cyano group (a nitrile) is a valuable functional group in organic synthesis for several reasons:
Synthetic Handle : Nitriles can be readily converted into a variety of other functional groups. bldpharm.com For instance, they can be hydrolyzed to carboxylic acids (or amides as intermediates), reduced to primary amines, or reacted with Grignard reagents to form ketones. bldpharm.com
Electronic Effects : The cyano group is strongly electron-withdrawing, which can influence the reactivity of adjacent parts of the molecule.
The carboxylic acid group of the propanoic acid chain is also a key functional group, enabling the formation of esters, amides, and other acid derivatives, providing a clear point for linking the molecule to other structures. The combination of a nitrile and a carboxylic acid in one molecule makes it a bifunctional building block, allowing for sequential or orthogonal chemical modifications at two different points.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1-cyanocyclobutyl)propanoic acid |
InChI |
InChI=1S/C8H11NO2/c9-6-8(3-1-4-8)5-2-7(10)11/h1-5H2,(H,10,11) |
InChI Key |
MMJHIBVQLANDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCC(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Development for 3 1 Cyanocyclobutyl Propanoic Acid
Retrosynthetic Analysis of 3-(1-Cyanocyclobutyl)propanoic acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(1-Cyanocyclobutyl)propanoic acid, the analysis can be approached by considering disconnections of the propanoic acid chain and strategies to form the core cyclobutyl moiety.
Disconnection Strategies Involving the Propanoic Acid Chain
The most logical disconnections for the propanoic acid side chain involve breaking the carbon-carbon bonds or functional group transformations.
Cα-Cβ Bond Disconnection: A primary disconnection can be made between the alpha and beta carbons of the propanoic acid chain. This leads to a (1-cyanocyclobutyl)methyl synthon and a two-carbon electrophile equivalent, such as an acetate (B1210297) derivative. In practice, this could involve the alkylation of a (1-cyanocyclobutyl)methyl halide with a malonic ester, followed by hydrolysis and decarboxylation.
Functional Group Interconversion (FGI): A common strategy is to disconnect the carboxylic acid functionality itself. libretexts.org The propanoic acid can be retrosynthetically derived from the hydrolysis of a corresponding ester or nitrile. This simplifies the synthetic target to a precursor like ethyl 3-(1-cyanocyclobutyl)propanoate or 3-(1-cyanocyclobutyl)propanenitrile. These precursors can be more readily synthesized and then converted to the final acid in a terminal step. libretexts.org
Carboxylation Precursor: Another approach involves disconnecting the carboxyl group, leading to a 3-(1-cyanocyclobutyl)propyl halide or similar organometallic precursor. britannica.com This precursor could then be subjected to carboxylation, for instance, through a Grignard reaction with carbon dioxide. britannica.com
A summary of these retrosynthetic strategies is presented below:
| Disconnection Strategy | Precursor Synthon | Corresponding Reagent Example |
| Cα-Cβ Bond Cleavage | (1-Cyanocyclobutyl)methyl anion | (1-Cyanocyclobutyl)methyl bromide |
| Functional Group Interconversion | 3-(1-Cyanocyclobutyl)propanenitrile | Ethyl 3-(1-cyanocyclobutyl)propanoate |
| Carboxylation Precursor | 3-(1-Cyanocyclobutyl)propyl Grignard | 1-Bromo-3-(1-cyanocyclobutyl)propane |
Approaches to the 1-Cyanocyclobutyl Moiety
The formation of the 1-cyanocyclobutyl group is a key challenge due to the inherent ring strain of the cyclobutane (B1203170) system. baranlab.org
Cyclization of an Open-Chain Precursor: A common strategy involves the cyclization of a suitably substituted open-chain precursor. For instance, the reaction of α,α′-dibromoadipic acid derivatives with sodium cyanide can yield a cyanocyclobutane structure. wikipedia.org This approach builds the ring and introduces the nitrile group concurrently.
Functionalization of a Pre-formed Cyclobutane Ring: An alternative is to start with a pre-existing cyclobutane ring and introduce the necessary functional groups. A plausible precursor is cyclobutanone (B123998). A Strecker-type synthesis on cyclobutanone could introduce the cyano and an amino group, which would then require further modification. More directly, conversion of cyclobutanone to a cyanohydrin, followed by manipulation of the hydroxyl group, presents another pathway.
[2+2] Cycloaddition: Photochemical or transition-metal-catalyzed [2+2] cycloadditions are powerful methods for forming cyclobutane rings. baranlab.orgnih.govscribd.com One could envision a cycloaddition between an alkene bearing a nitrile precursor and another alkene, followed by modification to install the propanoic acid chain.
Direct Synthesis Approaches to 3-(1-Cyanocyclobutyl)propanoic acid
Direct synthesis moves from theoretical disconnections to practical laboratory methods. The following sections detail established chemical reactions that could be employed to construct the target molecule.
Carboxylation Reactions for Propanoic Acid Formation
The final step in many synthetic routes to a carboxylic acid is a hydrolysis or oxidation reaction. britannica.com
Hydrolysis of Nitriles or Esters: A highly reliable method for generating carboxylic acids is the hydrolysis of precursor nitriles or esters. libretexts.org If a synthetic route produces ethyl 3-(1-cyanocyclobutyl)propanoate, it can be converted to the target acid via acid- or base-catalyzed hydrolysis. libretexts.org Similarly, a dinitrile precursor could be selectively hydrolyzed.
Oxidation of Primary Alcohols: A precursor alcohol, 3-(1-cyanocyclobutyl)propan-1-ol, could be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). britannica.com
Carboxylation of Organometallics: As suggested in the retrosynthetic analysis, the formation of an organometallic reagent, such as a Grignard or organolithium species, from a 3-(1-cyanocyclobutyl)propyl halide, followed by quenching with solid carbon dioxide (dry ice), would yield the carboxylate salt, which upon acidic workup gives the final product. britannica.com
| Precursor Functional Group | Reagents | Product |
| Ester | H₃O⁺ or NaOH, then H₃O⁺ | Carboxylic Acid |
| Nitrile | H₃O⁺ or NaOH, then H₃O⁺ | Carboxylic Acid |
| Primary Alcohol | KMnO₄ or H₂CrO₄ | Carboxylic Acid |
| Organometallic (Grignard) | 1. Mg, 2. CO₂, 3. H₃O⁺ | Carboxylic Acid |
Nitrile Group Introduction Methodologies
The introduction of the cyano group is a critical step.
Nucleophilic Substitution with Cyanide: A primary method for nitrile synthesis is the Sₙ2 reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. libretexts.org A precursor such as 3-(1-bromocyclobutyl)propanoic acid or its ester equivalent could be treated with NaCN to install the nitrile group.
From Aldehydes or Ketones: Aldehydes and ketones can be converted to nitriles. libretexts.org For instance, a precursor like 3-(1-oxocyclobutyl)propanoic acid could be converted to a cyanohydrin using trimethylsilyl (B98337) cyanide (TMSCN), followed by further transformations.
Dehydration of Amides: Primary amides can be dehydrated to form nitriles using reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride. A precursor such as 3-(1-carbamoylcyclobutyl)propanoic acid could be subjected to these conditions.
A notable method for generating cyanocyclobutanes involves the reaction of α,α′-dibromoadipic acid with sodium cyanide in ethanol (B145695), which proceeds via nucleophilic substitution and subsequent cyclization. wikipedia.org
Cyclobutyl Ring Formation Techniques
The construction of the four-membered ring is often the most synthetically challenging aspect.
[2+2] Cycloadditions: These reactions, particularly photochemical [2+2] cycloadditions, are a cornerstone of cyclobutane synthesis. scribd.comorganic-chemistry.org The reaction involves the union of two alkene components to form a cyclobutane ring. For the target molecule, this could involve a complex multistep process starting from a cycloaddition product.
Ring Expansion/Contraction: Ring expansion of cyclopropanes or ring contraction of cyclopentanes can also yield cyclobutane derivatives. nih.govchemistryviews.org For example, cyclobutanecarboxylic acid can be prepared via the oxidative ring contraction of cyclopentanone (B42830). georganics.sk
Intramolecular Cyclization: The cyclization of 1,4-dihalobutane derivatives with malonic esters is a classic method for forming cyclobutane-1,1-dicarboxylates. georganics.sk These can then be further functionalized. For example, the reaction of 1,3-dibromopropane (B121459) with ethyl cyanoacetate (B8463686) can lead to a cyanocyclobutane ester, a key intermediate. orgsyn.org
| Method | Description | Starting Material Example |
| [2+2] Cycloaddition | Union of two alkene molecules to form a four-membered ring. baranlab.orgorganic-chemistry.org | Ene-one and an alkene |
| Ring Contraction | Oxidative contraction of a five-membered ring. chemistryviews.orggeorganics.sk | Cyclopentanone |
| Intramolecular Cyclization | Base-mediated cyclization of a substituted propane (B168953) with a malonate derivative. georganics.sk | 1,3-Dibromopropane and Ethyl Malonate |
Convergent and Divergent Synthesis Strategies
Convergent and divergent syntheses offer efficient pathways to complex molecules like 3-(1-Cyanocyclobutyl)propanoic acid and its analogues. A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This strategy is generally more efficient for complex targets. In contrast, a divergent strategy begins with a common intermediate that can be elaborated into a variety of structurally related compounds, facilitating the creation of chemical libraries for research and development. nih.gov
The 1-cyanocyclobutyl group is the cornerstone of the target molecule. Its construction can be approached in several ways, primarily revolving around the formation of the cyclobutane ring and the introduction of the nitrile functional group.
A foundational precursor is cyclobutanone. Numerous methods exist for its synthesis, including the acid-catalyzed rearrangement of cyclopropylcarbinol and the ring expansion of methylenecyclopropane. orgsyn.orgorganic-chemistry.org Once obtained, cyclobutanone can be converted into a key intermediate, cyclobutanone cyanohydrin, through the addition of a cyanide source. While traditional methods using HCN can be hazardous, modern approaches utilize safer reagents like trimethylsilyl cyanide (TMSCN), often catalyzed by Lewis acids or other promoters, to form the corresponding silyl-protected cyanohydrin. orgsyn.orgorganic-chemistry.org
Alternatively, the cyclobutane ring and the cyano group can be installed in a single synthetic operation. A prominent example is the reaction of a malonic ester derivative, such as ethyl cyanoacetate, with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) in the presence of a base. This double alkylation sequence directly yields a 1-cyanocyclobutanecarboxylate ester, a highly versatile precursor. chemicalbook.com
Table 1: Example Synthesis of a 1-Cyanocyclobutyl Precursor
| Reactants | Reagents | Product | Yield | Reference |
|---|
This precursor, ethyl 1-cyanocyclobutanecarboxylate, can then be hydrolyzed to 1-cyanocyclobutanecarboxylic acid or further modified for subsequent coupling reactions.
A convergent synthesis of 3-(1-Cyanocyclobutyl)propanoic acid requires the coupling of a 1-cyanocyclobutyl precursor with a three-carbon chain. This can be achieved through several standard carbon-carbon bond-forming reactions.
One plausible strategy involves converting the hydroxyl group of cyclobutanone cyanohydrin into a good leaving group, such as a halide (e.g., bromide or chloride), to generate a 1-halocyclobutane-1-carbonitrile. This electrophilic fragment can then be coupled with a nucleophilic three-carbon synthon. For instance, the alkylation of a malonic ester enolate with 1-halocyclobutane-1-carbonitrile, followed by hydrolysis and decarboxylation, would furnish the desired propanoic acid side chain. youtube.comyoutube.com
Another powerful approach is the use of organometallic coupling reactions. A 1-halocyclobutane-1-carbonitrile could participate in palladium-catalyzed cross-coupling reactions with appropriate organometallic reagents. organic-chemistry.org For example, a Negishi or Suzuki coupling with a zinc or boronate-containing three-carbon fragment could efficiently assemble the full carbon skeleton. The versatility of such coupling reactions allows for the introduction of various functionalities on the propanoic acid chain, enabling divergent synthesis of analogues. researchgate.netorganic-chemistry.org
A related convergent strategy is the synthesis of γ-keto nitriles. georgiasouthern.eduresearchgate.net In this context, a Michael addition of a cyanide source to a suitable α,β-unsaturated precursor derived from cyclobutane could establish the required carbon framework. For example, reaction of cyclobutylideneacetic acid ester with a cyanide nucleophile would place the cyano group at the desired position, with the ester group serving as a handle for conversion to the carboxylic acid.
Stereoselective Synthesis of 3-(1-Cyanocyclobutyl)propanoic acid and its Analogues
The C1 carbon of the cyclobutane ring in 3-(1-Cyanocyclobutyl)propanoic acid is a quaternary stereocenter. The synthesis of enantiomerically pure forms of this compound requires sophisticated stereoselective methods. A stereoselective reaction is one that produces an unequal mixture of stereoisomers. youtube.com
Enantioselective methods aim to produce one enantiomer of a chiral product in excess over the other. Diastereoselective methods apply to compounds with multiple stereocenters, aiming to produce one diastereomer in excess. For a molecule like 3-(1-Cyanocyclobutyl)propanoic acid, which has a single stereocenter, enantioselective synthesis is the primary goal. However, if a chiral auxiliary is used, the key step becomes diastereoselective, with the auxiliary later removed to reveal the enantiomerically enriched product.
Achieving stereocontrol during the formation of the cyclobutane ring itself is a powerful strategy. Catalytic asymmetric [2+2] cycloadditions are among the most effective methods for constructing chiral cyclobutanes. nih.gov These reactions, often mediated by transition metals or photoredox catalysts, can create multiple stereocenters with high levels of control.
Another advanced technique is the stereospecific ring contraction of larger, more easily synthesized chiral precursors, such as pyrrolidines. nih.gov In a reported method, readily accessible chiral pyrrolidines undergo a contraction process mediated by iodonitrene chemistry to yield highly substituted cyclobutanes, preserving the stereochemical information from the starting material. nih.gov
Table 2: Stereoselective Ring Contraction for Cyclobutane Synthesis
| Starting Material | Reagent | Product Type | Key Feature | Reference |
|---|
When direct asymmetric catalysis is challenging, chiral auxiliaries provide a reliable alternative. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net For the synthesis of 3-(1-Cyanocyclobutyl)propanoic acid, an achiral propanoic acid derivative could be attached to a chiral auxiliary, such as an Evans oxazolidinone or Myers' pseudoephenamine. nih.govblogspot.com The resulting chiral amide enolate would then react with a 1-cyanocyclobutyl electrophile (or a precursor) in a highly diastereoselective manner, guided by the steric and electronic properties of the auxiliary. Subsequent non-destructive removal of the auxiliary would yield the enantiomerically enriched target acid.
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol, Alkylation | Chelation control forming a rigid transition state | blogspot.com |
| Pseudoephedrine/Pseudoephenamine | Alkylation | Steric shielding of one enolate face | nih.gov |
Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a powerful tool for asymmetric synthesis. An organocatalytic approach could be envisioned for the enantioselective cyanation of a prochiral cyclobutanone derivative. nih.gov For example, a chiral bifunctional organocatalyst, such as a thiourea (B124793) or squaramide derivative, could activate both the cyclobutanone and the cyanide source (e.g., TMSCN), facilitating a highly enantioselective addition to form a chiral cyanohydrin. This chiral cyanohydrin would then be a key intermediate in the subsequent assembly of the full molecule, carrying the essential stereochemical information forward.
Table 4: Example of Organocatalytic Enantioselective Cyanosilylation of Ketones
| Ketone Substrate | Catalyst System | Product | Yield | ee (%) | Reference |
|---|---|---|---|---|---|
| Various Ketones | Chiral Oxazaborolidinium Salt | Cyanohydrin Silyl Ether | High | High | organic-chemistry.org |
These advanced stereoselective strategies provide a clear roadmap for accessing specific stereoisomers of 3-(1-Cyanocyclobutyl)propanoic acid, enabling detailed investigation of its properties and potential applications.
Process Chemistry and Scalability Studies for 3-(1-Cyanocyclobutyl)propanoic acid Synthesis
The successful transition of a synthetic route for 3-(1-Cyanocyclobutyl)propanoic acid from the laboratory to a larger scale hinges on a thorough understanding and optimization of its process chemistry. This involves a multi-faceted approach encompassing reaction conditions, reactor design, real-time monitoring, and safety assessments.
Optimization of Reaction Conditions for Yield and Purity
The economic viability and environmental impact of any chemical synthesis are heavily influenced by the reaction's yield and the purity of the final product. For the synthesis of 3-(1-Cyanocyclobutyl)propanoic acid, a systematic optimization of various reaction parameters would be essential. These parameters typically include:
Temperature: Affects reaction rate and selectivity. Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing the formation of byproducts.
Pressure: Particularly relevant for reactions involving gaseous reagents or intermediates.
Concentration of Reactants: Influences reaction kinetics and can impact selectivity and the formation of impurities.
Catalyst Selection and Loading: The choice of catalyst is critical for both reaction efficiency and selectivity. Optimizing the catalyst loading can maximize the reaction rate while minimizing cost.
Solvent: The solvent can significantly impact reaction rates, selectivity, and the ease of product isolation.
Reaction Time: Determining the point at which the reaction has reached optimal conversion without significant degradation of the product or formation of byproducts is crucial.
A Design of Experiments (DoE) approach is often employed to systematically study the effects of these parameters and their interactions.
Table 1: Illustrative Data Table for Reaction Condition Optimization
| Parameter | Range Studied | Optimal Value | Effect on Yield | Effect on Purity |
| Temperature (°C) | 50 - 100 | Data not available | Data not available | Data not available |
| Pressure (bar) | 1 - 5 | Data not available | Data not available | Data not available |
| Catalyst Loading (mol%) | 0.1 - 1.0 | Data not available | Data not available | Data not available |
| Reaction Time (h) | 1 - 8 | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific data for 3-(1-Cyanocyclobutyl)propanoic acid is not available.
Reactor Design and Throughput Considerations in Laboratory Scale-Up
Translating a laboratory-scale synthesis to a larger production volume requires careful consideration of reactor design. The choice of reactor depends on factors such as the reaction kinetics, heat transfer requirements, and mixing characteristics. Common reactor types include:
Batch Reactors: Suitable for smaller scale production and for processes that are not continuous. They offer flexibility but can have lower throughput.
Continuous Stirred-Tank Reactors (CSTRs): Allow for continuous operation and good temperature control.
Plug Flow Reactors (PFRs): Often used for fast reactions and can offer higher conversion per unit volume compared to CSTRs.
For the scale-up of the synthesis of 3-(1-Cyanocyclobutyl)propanoic acid, key considerations would include ensuring efficient mixing to maintain homogeneity and heat transfer to control the reaction temperature, which is critical for maintaining selectivity and preventing thermal runaway.
In Situ Reaction Monitoring and Process Analytical Technologies (PAT)
Modern chemical process development relies heavily on Process Analytical Technology (PAT) to monitor and control reactions in real-time. By providing continuous insight into the reaction progress, PAT enables tighter control over critical process parameters, leading to improved consistency, yield, and purity. For the synthesis of 3-(1-Cyanocyclobutyl)propanoic acid, potential PAT tools could include:
Spectroscopic Techniques: Such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, which can monitor the concentration of reactants, intermediates, and the product in real-time.
Chromatographic Techniques: Like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which can be used for at-line or on-line analysis of reaction samples to determine composition and purity.
The implementation of PAT allows for a shift from a "testing to quality" to a "building in quality" approach, where the final product quality is ensured through robust process control.
Thermal Stability and Safety Assessments in Synthetic Pathways
Differential Scanning Calorimetry (DSC): Used to determine the onset temperature of decomposition and the heat of reaction.
Adiabatic Calorimetry: Simulates a worst-case scenario of a cooling failure to determine the maximum temperature and pressure that could be reached in a runaway reaction.
Table 2: Illustrative Data Table for Thermal Stability Assessment
| Compound/Mixture | Onset of Decomposition (°C) | Heat of Decomposition (J/g) |
| Starting Material A | Data not available | Data not available |
| Intermediate B | Data not available | Data not available |
| 3-(1-Cyanocyclobutyl)propanoic acid | Data not available | Data not available |
| Reaction Mixture | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific data for 3-(1-Cyanocyclobutyl)propanoic acid is not available.
The data from these assessments are critical for designing appropriate cooling systems, pressure relief systems, and emergency shutdown procedures to prevent accidents during scale-up and routine production.
Chemical Reactivity and Transformation of 3 1 Cyanocyclobutyl Propanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid moiety (-COOH) is a versatile functional group that can undergo a variety of transformations to yield esters, amides, alcohols, or be removed entirely through decarboxylation.
The conversion of 3-(1-Cyanocyclobutyl)propanoic acid to its corresponding esters can be achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
For instance, the reaction with methanol (B129727) would yield methyl 3-(1-cyanocyclobutyl)propanoate. The general conditions for such a reaction are presented in the table below.
| Reactant | Reagent | Catalyst | Conditions | Product |
| 3-(1-Cyanocyclobutyl)propanoic acid | Methanol | Sulfuric Acid (catalytic) | Reflux | Methyl 3-(1-cyanocyclobutyl)propanoate |
Conversely, the hydrolysis of the resulting ester back to the carboxylic acid can be accomplished by heating the ester in the presence of aqueous acid or base.
The carboxylic acid group can be readily converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
The formation of an amide with a generic primary amine (R-NH₂) would proceed as follows:
| Reactant | Reagent | Coupling Agent | Solvent | Product |
| 3-(1-Cyanocyclobutyl)propanoic acid | R-NH₂ | DCC | Dichloromethane | N-R-3-(1-Cyanocyclobutyl)propanamide |
The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup to yield 3-(1-(hydroxymethyl)cyclobutyl)propan-1-ol. It is important to note that LiAlH₄ will also reduce the nitrile group. Selective reduction of the carboxylic acid in the presence of a nitrile is challenging and may require protection of the nitrile group or the use of specific reagents.
Oxidation of the carboxylic acid group is generally not a common transformation as it is already in a high oxidation state.
Reactions Involving the Nitrile Functionality
The nitrile group (-C≡N) is another key reactive site in 3-(1-Cyanocyclobutyl)propanoic acid, which can be hydrolyzed to either an amide or a carboxylic acid.
The hydrolysis of the nitrile group offers a pathway to synthesize dicarboxylic acids or amido acids. The outcome of the reaction is highly dependent on the reaction conditions.
Partial Hydrolysis to Amide: Under carefully controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to an amide. For example, using a mixture of a strong acid and a controlled amount of water can favor the formation of 3-(1-carbamoylcyclobutyl)propanoic acid.
Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as prolonged heating with a strong acid or base, will lead to the complete hydrolysis of the nitrile to a carboxylic acid. This reaction would yield 1-(2-carboxyethyl)cyclobutane-1-carboxylic acid, a dicarboxylic acid.
A summary of the hydrolysis conditions is provided below:
| Starting Material | Conditions | Product |
| 3-(1-Cyanocyclobutyl)propanoic acid | Controlled H₃O⁺, heat | 3-(1-Carbamoylcyclobutyl)propanoic acid |
| 3-(1-Cyanocyclobutyl)propanoic acid | Excess H₃O⁺ or OH⁻, prolonged heat | 1-(2-Carboxyethyl)cyclobutane-1-carboxylic acid |
Reduction to Amines
The nitrile group in 3-(1-Cyanocyclobutyl)propanoic acid can be readily reduced to a primary amine, a valuable transformation that opens avenues to a variety of other derivatives. This reduction can be achieved through several standard methods, most notably catalytic hydrogenation or the use of metal hydride reagents.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out under pressure and results in the clean conversion of the nitrile to the corresponding primary amine.
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine. It is important to note that LiAlH₄ will also reduce the carboxylic acid group. To achieve selective reduction of the nitrile, the carboxylic acid would first need to be protected.
Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reagent | Solvent | Conditions | Expected Product |
| H₂/Raney Ni | Ethanol (B145695)/Ammonia | High pressure, elevated temperature | 3-(1-(Aminomethyl)cyclobutyl)propanoic acid |
| LiAlH₄ | THF/Diethyl ether | Reflux, followed by aqueous workup | 4-(1-(Aminomethyl)cyclobutyl)butan-1-ol |
| NaBH₄/CoCl₂ | Methanol | Room temperature | 3-(1-(Aminomethyl)cyclobutyl)propanoic acid |
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. lifechemicals.com This reaction initially forms an imine anion, which can then be hydrolyzed to a ketone or undergo further reaction.
A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the nitrile. Subsequent hydrolysis of the intermediate imine results in the formation of a ketone. For 3-(1-Cyanocyclobutyl)propanoic acid, this would provide a route to ketones with a quaternary carbon center, although the carboxylic acid would likely need to be protected prior to the reaction with the Grignard reagent to prevent an acid-base reaction.
Organolithium reagents behave similarly to Grignard reagents in their addition to nitriles. The choice of nucleophile and reaction conditions can be tailored to synthesize a variety of structures.
[2+2] Cycloaddition Reactions Involving Nitriles
While nitriles are not as reactive as alkenes or alkynes in cycloaddition reactions, they can participate in such transformations under specific conditions to form heterocyclic compounds. lifechemicals.com Photochemical [2+2] cycloadditions are a notable class of reactions for forming four-membered rings. nih.gov In the context of 3-(1-Cyanocyclobutyl)propanoic acid, the nitrile group could potentially react with an alkene under photochemical conditions to yield an azetine derivative.
The feasibility of such a reaction would depend on the electronic properties of the reacting partners and the ability of the nitrile to absorb light and reach an excited state. nih.gov Thermal [2+2] cycloadditions involving nitriles are less common but can occur with highly reactive species like ketenes. nih.gov
Reactions Involving the Cyclobutyl Ring System
The cyclobutane (B1203170) ring is characterized by significant ring strain (approximately 26 kcal/mol), which is a driving force for many of its characteristic reactions. acs.org This inherent strain makes the ring susceptible to cleavage and rearrangement under various conditions, providing a powerful tool in synthetic organic chemistry. lifechemicals.comresearchgate.net
Ring-Opening Reactions
The relief of ring strain is a primary motivator for the reactions of cyclobutane derivatives. youtube.com Ring-opening reactions of cyclobutanes can be initiated by thermal, photochemical, or chemical means, often involving radical or ionic intermediates. youtube.com In the case of 3-(1-Cyanocyclobutyl)propanoic acid, the presence of the electron-withdrawing nitrile and carboxylic acid groups can influence the regioselectivity of the ring-opening process.
For instance, reactions with electrophiles or nucleophiles can lead to the cleavage of one of the C-C bonds of the cyclobutane ring. nih.gov The specific bond that breaks and the nature of the resulting product are dependent on the substituents on the ring and the reaction conditions employed. researchgate.netyoutube.com
Ring Expansion and Contraction Methodologies
The strain within the cyclobutane ring can be harnessed to drive ring expansion or contraction reactions, leading to the formation of more stable five-membered rings or highly strained three-membered rings, respectively. lifechemicals.comyoutube.com
Ring Expansion: A common strategy for ring expansion involves the generation of a carbocation adjacent to the cyclobutyl ring. youtube.com For example, deamination of an aminomethylcyclobutane derivative can lead to a carbocation that rearranges to a more stable cyclopentyl cation, which is then trapped by a nucleophile. This suggests that the amine product from the reduction of 3-(1-Cyanocyclobutyl)propanoic acid could be a precursor for ring expansion to a cyclopentane (B165970) derivative.
Ring Contraction: Ring contraction of cyclobutane derivatives is also a known process, often proceeding through rearrangements like the Favorskii rearrangement if a suitable haloketone derivative is formed. Another method involves the Wolff rearrangement of an α-diazoketone derived from a cyclobutanone (B123998), which can lead to a cyclopropane (B1198618) carboxylic acid derivative.
Table 2: Potential Ring System Transformations
| Starting Functional Group on Cyclobutane | Reagent/Condition | Transformation | Resulting Ring System |
| Exocyclic Aminomethyl | NaNO₂, HCl | Demjanov Rearrangement | Expansion |
| α-Haloketone | Base (e.g., NaOMe) | Favorskii Rearrangement | Contraction |
| α-Diazoketone | Heat or light (hν) | Wolff Rearrangement | Contraction |
Electrophilic and Nucleophilic Substitution on the Cyclobutyl Ring
The cyclobutyl ring, while more stable than its three-membered counterpart, cyclopropane, still possesses significant ring strain, which influences its reactivity. Generally, saturated cycloalkanes are relatively inert to electrophilic and nucleophilic attack under standard conditions. However, the presence of activating groups or the use of specific reagents can facilitate such transformations.
Electrophilic Substitution: Direct electrophilic substitution on the cyclobutyl ring of 3-(1-Cyanocyclobutyl)propanoic acid is anticipated to be challenging. The carbon atoms of the cyclobutane ring are sp³-hybridized and lack the electron density that typically invites electrophilic attack in aromatic systems. Furthermore, the electron-withdrawing nature of the adjacent cyano and propanoic acid groups would further deactivate the ring towards electrophiles. Reactions such as nitration or Friedel-Crafts alkylation, common for aromatic compounds, are not expected to occur on the unsubstituted cyclobutyl ring.
Nucleophilic Substitution: Nucleophilic substitution directly on the cyclobutyl ring is also uncommon unless a suitable leaving group is present. If a derivative of 3-(1-Cyanocyclobutyl)propanoic acid were synthesized with a leaving group (e.g., a halogen or a tosylate) on the cyclobutyl ring, nucleophilic substitution could potentially occur. The reaction would likely proceed through an S\N2 mechanism, leading to an inversion of stereochemistry at the reaction center. However, competing elimination reactions to relieve ring strain might also be a significant pathway.
Due to the inherent stability of C-C and C-H bonds in the cyclobutyl moiety and the deactivating influence of the attached functional groups, substitution reactions on the ring are not the most probable transformation pathways under typical laboratory conditions.
Multi-functional Group Transformations and Cascade Reactions
The presence of three distinct functional groups in 3-(1-Cyanocyclobutyl)propanoic acid opens up possibilities for multi-functional group transformations and cascade reactions, where a single set of reagents or a sequence of reactions in one pot leads to the formation of complex molecular architectures.
One potential cascade reaction could involve the initial transformation of the carboxylic acid. For instance, conversion of the carboxylic acid to an acyl chloride, followed by an intramolecular Friedel-Crafts acylation, could theoretically lead to the formation of a bicyclic ketone, provided a suitable aromatic ring is present elsewhere in the molecule or introduced as a reactant.
Another possibility involves the nitrile group. The reduction of the nitrile to a primary amine, followed by an intramolecular amidation with the carboxylic acid (or its activated derivative), would yield a lactam. This type of transformation is a powerful tool in the synthesis of cyclic compounds.
The following table outlines potential multi-step transformations starting from 3-(1-Cyanocyclobutyl)propanoic acid, highlighting the versatility of this scaffold.
| Starting Material | Reagent(s) | Intermediate(s) | Final Product | Transformation Type |
| 3-(1-Cyanocyclobutyl)propanoic acid | 1. SOCl₂ 2. AlCl₃ (intramolecular, if applicable) | 3-(1-Cyanocyclobutyl)propanoyl chloride | Bicyclic ketone | Intramolecular Acylation |
| 3-(1-Cyanocyclobutyl)propanoic acid | 1. LiAlH₄ 2. Heat | 3-(1-(Aminomethyl)cyclobutyl)propan-1-ol | Fused Lactam | Reduction-Intramolecular Amidation |
| 3-(1-Cyanocyclobutyl)propanoic acid | H₂SO₄, H₂O, Heat | 3-(1-Carboxycyclobutyl)propanoic acid | Dicarboxylic Acid | Nitrile Hydrolysis |
These hypothetical transformations underscore the potential of 3-(1-Cyanocyclobutyl)propanoic acid as a building block in organic synthesis, allowing for the generation of diverse and structurally complex molecules through carefully designed reaction sequences.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on 3-(1-Cyanocyclobutyl)propanoic acid are not documented in readily available literature, the mechanisms of its potential key transformations can be understood from fundamental organic chemistry principles.
Nitrile Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid under acidic conditions is a well-established reaction. The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers and tautomerization, forms an amide intermediate. Further hydrolysis of the amide, also under acidic conditions, proceeds through the protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon, ultimately leading to the formation of the carboxylic acid and an ammonium (B1175870) ion.
Carboxylic Acid Reduction: The reduction of the carboxylic acid moiety to an alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) follows a standard pathway. The hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the protonated carboxylic acid (or its aluminate salt derivative), forming a tetrahedral intermediate. This intermediate then collapses, eliminating a metal-oxide species and forming an aldehyde. The aldehyde is subsequently reduced further by another equivalent of hydride to yield the primary alcohol upon workup.
Intramolecular Lactamization: The mechanism of a potential intramolecular lactamization would first involve the reduction of the nitrile to a primary amine. Following this, the formation of the lactam from the resulting amino acid would typically require activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent. The amino group would then act as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of the leaving group to form the cyclic amide (lactam). The stability of the resulting ring system (in this case, likely a six or seven-membered ring) would be a key driving force for this cyclization.
A deeper understanding of the reactivity of 3-(1-Cyanocyclobutyl)propanoic acid would necessitate dedicated experimental studies to elucidate the precise pathways and intermediates involved in its transformations. Such investigations would be valuable for unlocking the full synthetic potential of this interesting trifunctional molecule.
Derivatives and Analogues of 3 1 Cyanocyclobutyl Propanoic Acid
Structural Modification Strategies
The design of derivatives and analogues is a cornerstone of medicinal chemistry and materials science, allowing for the systematic exploration of a chemical scaffold. For 3-(1-cyanocyclobutyl)propanoic acid, this involves a range of synthetic approaches to generate novel compounds with tailored characteristics.
The three-carbon propanoic acid chain is a key structural element that can be readily modified. Altering its length or introducing substituents can significantly impact the molecule's flexibility, polarity, and spatial orientation.
Chain Length Variation: Shortening the linker to an acetic acid moiety yields 2-(1-cyanocyclobutyl)acetic acid. bldpharm.com Conversely, extending the chain to butanoic or pentanoic acid would position the carboxylic acid group further from the central cyclobutyl ring, altering the potential binding interactions of the molecule.
Substitution Patterns: Introducing substituents along the alkyl chain is another common strategy. For instance, alkyl groups, hydroxyl groups, or halogens could be added to the alpha or beta positions of the propanoic acid chain. The synthesis of various substituted propanoic acid derivatives has been documented in other contexts, demonstrating the feasibility of these modifications. mdpi.comnih.gov For example, N-substituted β-amino acids are common synthetic targets. nih.gov The metabolism of propionic acid itself involves conversion to propionyl-CoA, which enters the citric acid cycle after several enzymatic steps; substitutions on the chain could influence this metabolic pathway. wikipedia.org
A comparison of chain-modified analogues is presented below.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Parent Compound |
| 3-(1-Cyanocyclobutyl)propanoic acid | N/A | C8H11NO2 | Parent Compound |
| 2-(1-Cyanocyclobutyl)acetic acid | 1246210-25-2 | C7H9NO2 | Shorter (acetic) acid chain |
| 3-Cyano-3,3-dimethylpropanoic acid | 99839-17-5 | C6H9NO2 | Acyclic analogue with gem-dimethyl substitution |
| 4-Cyano-4-methylpentanoic acid | 27579-05-1 | C7H11NO2 | Acyclic analogue with longer chain |
The cyclobutyl ring provides a rigid scaffold that can be functionalized to modulate properties like lipophilicity and metabolic stability.
Fluoro Substitution: The introduction of fluorine atoms is a widely used strategy in medicinal chemistry. researchgate.net Fluorinated analogues of small carbocycles are of particular interest. researchgate.net For example, mono-, di-, or trifluoromethyl groups can be installed on the cyclobutane (B1203170) ring. researchgate.net The replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been shown to preserve bioactivity in some cases while enhancing metabolic resistance. researchgate.net
Alkyl Substitution: The addition of alkyl groups to the cyclobutane ring can also be achieved. An example of a disubstituted analogue is 1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid, which features two propyl groups on the ring. bldpharm.com
Replacing the cyclobutyl ring with other cycloalkyl systems can drastically alter the bond angles and three-dimensional shape of the molecule. This can lead to improved binding affinity or selectivity for a biological target.
Cyclopropyl (B3062369) Analogues: The cyclopropyl ring is a smaller, more strained system. An example is 3-(1-cyanocyclopropyl)propanoic acid, which maintains the cyano and propanoic acid groups on a three-membered ring. bldpharm.com The synthesis of various cyclopropane (B1198618) and cyclopropene (B1174273) fatty acid analogues has been reported, indicating the chemical tractability of these systems. nih.gov
Other Ring Systems: More complex or conformationally constrained ring systems can also be incorporated. An example is 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid, which features a highly rigid bicyclic core. bldpharm.com
Below is a table of analogues with different ring systems.
| Compound Name | CAS Number | Molecular Formula | Ring System |
| 3-(1-Cyanocyclobutyl)propanoic acid | N/A | C8H11NO2 | Cyclobutane |
| 3-(1-Cyanocyclopropyl)propanoic acid | 1836140-95-4 | C7H9NO2 | Cyclopropane |
| 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid | 83249-02-9 | C7H7NO2 | Bicyclo[1.1.1]pentane |
The nitrile (-C≡N) group is a versatile functional group that can be converted into several other functionalities through well-established chemical reactions. researchgate.netwikipedia.org These transformations can change the electronic properties and hydrogen bonding capabilities of the molecule.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. wikipedia.org Partial hydrolysis yields a primary amide (-CONH2), while complete hydrolysis gives a carboxylic acid (-COOH), resulting in a dicarboxylic acid analogue such as 3-[1-(carboxymethyl)cyclopropyl]propanoic acid. wikipedia.orgsigmaaldrich.com
Reduction: The nitrile can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). researchgate.netebsco.com This introduces a basic, nucleophilic center into the molecule. Milder reducing agents can yield an imine. ebsco.com
Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles. This is a common strategy in medicinal chemistry to create a bioisostere of a carboxylic acid. researchgate.net
Synthesis of Conjugates and Pro-moieties of 3-(1-Cyanocyclobutyl)propanoic acid
The carboxylic acid functional group serves as a convenient attachment point or "handle" for synthesizing conjugates and pro-moieties. Pro-moieties are temporary additions to a molecule designed to improve properties like cell membrane permeability or to control its release.
The synthesis typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or an active ester. This activated intermediate can then react with a nucleophile, such as an alcohol or an amine, on another molecule to form an ester or amide linkage. For instance, the synthesis of N-acylimidazole derivatives of other complex molecules demonstrates a method of activating the carboxylic acid for subsequent reactions. nih.gov This approach could be used to conjugate 3-(1-cyanocyclobutyl)propanoic acid to peptides, polymers, or other small molecules to create targeted agents or materials with novel properties.
Structure-Reactivity Relationship Studies of Analogues
The systematic investigation of how modifications to a parent molecule influence its chemical behavior is fundamental to rational drug design and the development of new materials. For the analogues of 3-(1-Cyanocyclobutyl)propanoic acid, understanding these relationships is key to unlocking their potential. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies on the structure-reactivity of direct analogues of 3-(1-Cyanocyclobutyl)propanoic acid.
The Synthetic Utility of 3-(1-Cyanocyclobutyl)propanoic Acid: An Examination of Current Research
The chemical compound 3-(1-Cyanocyclobutyl)propanoic acid is a unique bifunctional molecule featuring both a carboxylic acid and a nitrile group, centered around a strained cyclobutane ring. This structure presents it as a potentially valuable building block in organic synthesis. However, an extensive review of current scientific literature reveals a notable scarcity of published research detailing its specific applications in advanced synthetic methodologies. This article addresses the role of 3-(1-Cyanocyclobutyl)propanoic acid strictly within the confines of the requested applications, reflecting the current state of publicly available knowledge.
Applications As a Synthetic Intermediate and Building Block
As a synthetic intermediate, 3-(1-Cyanocyclobutyl)propanoic acid possesses distinct functional handles—the carboxylic acid and the nitrile—which, in principle, allow for a variety of chemical transformations. The cyclobutane (B1203170) core itself is a desirable motif in medicinal chemistry due to its ability to introduce three-dimensional character into otherwise flat molecules.
The construction of complex organic molecules often relies on robust and predictable chemical reactions that can introduce specific structural motifs.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions typically involve the coupling of an organohalide or triflate with an organoboron compound. For a molecule like 3-(1-Cyanocyclobutyl)propanoic acid to participate directly in such a reaction, it would first need to be converted into a suitable derivative, for example, by transforming the carboxylic acid into a halide or by introducing a leaving group elsewhere on the cyclobutane ring. A thorough search of scholarly databases and chemical literature does not yield specific examples or studies where 3-(1-Cyanocyclobutyl)propanoic acid or its immediate derivatives have been utilized in Palladium-catalyzed cross-coupling reactions.
The cyclobutane ring is a valuable scaffold in the synthesis of biologically active molecules and complex natural products. The functional groups of 3-(1-Cyanocyclobutyl)propanoic acid could theoretically be manipulated to build more elaborate cyclobutane-containing structures. For instance, the nitrile could be reduced to an amine, and the carboxylic acid could be used in amide bond formation, leading to diverse diamides or amino acids. Despite this potential, there is no specific information available in the reviewed literature that documents the use of 3-(1-Cyanocyclobutyl)propanoic acid as a precursor for the synthesis of specific cyclobutane-containing target scaffolds.
Macrocycles are large ring structures that are important in areas ranging from medicinal chemistry to materials science. The synthesis of macrocycles can sometimes be achieved using bifunctional building blocks in reactions like intramolecular cyclization or intermolecular condensation polymerization. The Suzuki-Miyaura coupling has been employed to create macrocyclic structures known as cyclophanes. However, the scientific literature lacks specific examples of 3-(1-Cyanocyclobutyl)propanoic acid being integrated into macrocyclic architectures.
Specialty chemicals are valued for their specific function or performance. Building blocks like 3-(1-Cyanocyclobutyl)propanoic acid are often used in their synthesis. The combination of a nitrile, a carboxylic acid, and a cyclobutane ring suggests potential utility in creating specialty polymers, lubricants, or electronic materials. At present, public domain research does not provide specific details on the application of 3-(1-Cyanocyclobutyl)propanoic acid in the synthesis of such specialty chemicals.
The development of new reagents and ligands is crucial for advancing chemical catalysis. For instance, phosphine (B1218219) ligands are essential for many palladium-catalyzed reactions. While novel ligands are continually being developed to improve reaction efficiency and scope, there are no published studies describing the design or synthesis of new reagents or ligands based on the 3-(1-Cyanocyclobutyl)propanoic acid scaffold.
Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening collections of small molecules ("fragments") for binding to a biological target. The properties of 3-(1-Cyanocyclobutyl)propanoic acid—its relatively low molecular weight and three-dimensional cyclobutane core—make it a candidate for inclusion in a fragment library. However, a review of the literature on FBDD does not show any specific mention or use of this compound in fragment screening or library development.
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in chemical analysis, allowing for the separation of a mixture into its individual components. This is crucial for both assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like 3-(1-Cyanocyclobutyl)propanoic acid. Its high resolution and sensitivity make it ideal for determining purity and quantifying the compound.
A typical HPLC analysis for a carboxylic acid would involve a reverse-phase column (e.g., C18) with a polar mobile phase. waters.com The mobile phase is often a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The pH of the mobile phase is a critical parameter and is generally kept acidic (e.g., using formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on the nonpolar stationary phase. sielc.comsielc.comsielc.com Detection is commonly achieved using a UV detector, as the carboxyl group provides some UV absorbance, typically at low wavelengths around 210 nm. sielc.com
For illustrative purposes, the following table outlines a potential HPLC method for analyzing a related compound, demonstrating the type of parameters that would be established.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| This is a hypothetical HPLC method for illustrative purposes. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, 3-(1-Cyanocyclobutyl)propanoic acid, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. research-solution.com Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester. lmaleidykla.ltsigmaaldrich.com
Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl or other simple esters. research-solution.comlmaleidykla.lt After derivatization, the resulting less polar and more volatile compound can be readily analyzed on a standard nonpolar or medium-polarity capillary GC column (e.g., DB-5 or HP-5). Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
A table outlining a possible GC method for a derivatized carboxylic acid is presented below for illustrative purposes.
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Detector | FID at 300 °C |
| This is a hypothetical GC method for a derivatized analyte for illustrative purposes. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction, identify compounds, and determine their purity. For a polar compound like 3-(1-Cyanocyclobutyl)propanoic acid, a polar stationary phase like silica (B1680970) gel is typically used.
The mobile phase, or eluent, is a mixture of solvents, and its polarity is optimized to achieve good separation. A common issue with carboxylic acids on silica gel TLC is "tailing" or streaking of the spot due to strong interactions with the stationary phase. This can often be mitigated by adding a small amount of a polar, acidic solvent like acetic or formic acid to the eluent. researchgate.net
Visualization of the spots after development is necessary as the compound is colorless. This can be achieved non-destructively using a UV lamp if the compound is UV-active, or destructively by staining with a chemical reagent. libretexts.org A common stain for acidic compounds is bromocresol green, which reveals the carboxylic acid as a yellow spot on a blue background. silicycle.comresearchgate.net
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate (B1210297) / Hexane (B92381) / Acetic Acid (70:30:1) |
| Visualization | 1. UV light (254 nm)2. Bromocresol Green stain |
| This is a hypothetical TLC method for illustrative purposes. |
Preparative Chromatography for Isolation
When it is necessary to isolate a pure sample of 3-(1-Cyanocyclobutyl)propanoic acid from a crude reaction mixture, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical chromatography.
Given the polar nature of the target compound, preparative reverse-phase HPLC is a suitable method. sorbtech.comwaters.com This involves using a larger column packed with a C18 stationary phase and a mobile phase system similar to that used in analytical HPLC. sorbtech.comwaters.com The fractions are collected as they elute from the column, and those containing the pure compound (as determined by analytical TLC or HPLC) are combined and the solvent is removed to yield the purified product. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective preparative technique. biotage.com
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of a compound by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule. By providing information on the chemical environment of individual atoms (specifically ¹H and ¹³C), the connectivity of these atoms can be pieced together.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(1-Cyanocyclobutyl)propanoic acid would be expected to show distinct signals for the different types of protons in the molecule. The carboxylic acid proton is typically a broad singlet found far downfield, often between 10-12 ppm. The protons on the carbon adjacent to the carboxylic acid (α-protons) would appear as a triplet, and the protons on the next carbon (β-protons) would also be a triplet. The protons of the cyclobutane (B1203170) ring would likely appear as complex multiplets in the range of 1.8-2.6 ppm. chemicalbook.comdocbrown.info
For illustrative purposes, the predicted ¹H NMR chemical shifts for a similar structure, cyclobutanecarboxylic acid, are provided below. chemicalbook.com
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | ~11.6 | broad singlet |
| -CH- (cyclobutane) | ~3.2 | multiplet |
| -CH₂- (cyclobutane) | 1.8 - 2.6 | multiplet |
| Data for Cyclobutanecarboxylic acid for illustrative purposes. chemicalbook.com |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the range of 170-185 ppm. libretexts.org The carbon of the nitrile group appears around 115-125 ppm. wisc.edu The quaternary carbon of the cyclobutane ring bonded to the cyano group would be deshielded, while the other carbons of the cyclobutane and the propanoic acid chain would appear at higher field strengths.
A hypothetical table of expected ¹³C NMR chemical shifts for 3-(1-Cyanocyclobutyl)propanoic acid is shown below, based on typical values for similar functional groups. libretexts.orgwisc.eduoregonstate.edu
| Carbon Environment | Predicted Chemical Shift (ppm) |
| C =O (Carboxylic Acid) | 175 - 185 |
| C ≡N (Nitrile) | 115 - 125 |
| Quaternary C (Cyclobutane) | 35 - 45 |
| -C H₂- (Cyclobutane) | 20 - 35 |
| -C H₂- (Propanoic Chain) | 25 - 40 |
| This is a table of predicted chemical shifts for illustrative purposes. |
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms within the molecule, thus providing unambiguous structural confirmation.
Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 3-(1-Cyanocyclobutyl)propanoic acid through fragmentation analysis. In a typical electron ionization (EI) mass spectrum, the molecule is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight.
Subsequent fragmentation of the molecular ion provides insight into the compound's structure. Key fragmentation pathways for 3-(1-Cyanocyclobutyl)propanoic acid would likely involve the loss of the carboxyl group, the cyano group, and fragmentation of the cyclobutyl ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.
Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing the compound in complex mixtures. The liquid chromatography step separates the compound from impurities before it is introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for polar molecules like carboxylic acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
Table 1: Predicted Mass Spectrometry Data for 3-(1-Cyanocyclobutyl)propanoic acid
| Technique | Ion | Predicted m/z | Description |
| EI-MS | [C₈H₁₁NO₂]⁺ | 153.08 | Molecular Ion |
| EI-MS | [C₇H₁₀N]⁺ | 108.08 | Loss of COOH |
| EI-MS | [C₅H₇]⁺ | 67.05 | Loss of C₂H₄COOH and CN |
| ESI-MS (+) | [C₈H₁₁NO₂ + H]⁺ | 154.09 | Protonated Molecule |
| ESI-MS (-) | [C₈H₁₁NO₂ - H]⁻ | 152.07 | Deprotonated Molecule |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 3-(1-Cyanocyclobutyl)propanoic acid. The IR spectrum exhibits absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.
The most characteristic absorption bands for this compound would be from the carboxylic acid and nitrile functional groups. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. docbrown.info The carbonyl (C=O) stretch of the carboxylic acid is expected to be a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info The nitrile (C≡N) group will show a characteristic absorption in the range of 2260-2220 cm⁻¹. The presence of these key absorption bands provides strong evidence for the structure of 3-(1-Cyanocyclobutyl)propanoic acid.
Table 2: Predicted Infrared (IR) Absorption Bands for 3-(1-Cyanocyclobutyl)propanoic acid
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Alkyl | C-H Stretch | 2950-2850 | Medium to Strong |
| Nitrile | C≡N Stretch | 2260-2220 | Medium |
| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For 3-(1-Cyanocyclobutyl)propanoic acid, the primary chromophores are the carbonyl group of the carboxylic acid and the nitrile group. Saturated carboxylic acids and nitriles typically exhibit weak n→π* transitions at wavelengths below 220 nm. Therefore, the UV-Vis spectrum of 3-(1-Cyanocyclobutyl)propanoic acid in a solvent like ethanol (B145695) or hexane is expected to show a weak absorption band in the far UV region. While not highly characteristic for structural elucidation on its own, UV-Vis spectroscopy can be useful for quantitative analysis using a calibration curve. The lack of significant absorption in the 200-800 nm range indicates the absence of conjugated systems.
Advanced Characterization Techniques
For a more detailed and unambiguous structural and purity analysis of 3-(1-Cyanocyclobutyl)propanoic acid, advanced characterization techniques are employed.
Elemental Analysis (Combustion Analysis)
Elemental analysis, also known as combustion analysis, is a technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For 3-(1-Cyanocyclobutyl)propanoic acid (C₈H₁₁NO₂), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis that closely match the theoretical values provide strong evidence for the compound's purity and elemental formula.
Table 3: Theoretical Elemental Composition of 3-(1-Cyanocyclobutyl)propanoic acid
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 62.73% |
| Hydrogen | H | 1.01 | 11 | 11.11 | 7.26% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.15% |
| Oxygen | O | 16.00 | 2 | 32.00 | 20.89% |
| Total | 153.20 | 100.00% |
Chiral Chromatography for Enantiomeric Purity Determination
3-(1-Cyanocyclobutyl)propanoic acid is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. While the cyclobutyl ring itself can be achiral if symmetrically substituted, the presence of four different groups around the C1 carbon of the cyclobutyl ring would render it a stereocenter. However, in this specific molecule, the C1 carbon is attached to two CH₂ groups of the ring, a cyano group, and the propanoic acid chain. Therefore, the molecule itself is achiral unless there is restricted rotation or specific substitution patterns on the ring that induce chirality.
Assuming a scenario where a chiral variant of this compound exists (for instance, through substitution on the cyclobutyl ring), chiral chromatography would be the method of choice to separate and quantify the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The resulting chromatogram would show two distinct peaks for a racemic mixture, and the ratio of their areas would determine the enantiomeric excess (ee) of a non-racemic sample.
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic characteristics. For 3-(1-Cyanocyclobutyl)propanoic acid, DFT calculations would be used to perform a geometry optimization, which systematically alters the positions of the atoms until the lowest energy conformation is found.
Table 1: Predicted Molecular Geometry Parameters for 3-(1-Cyanocyclobutyl)propanoic acid
| Parameter | Predicted Value (DFT) |
| Cyclobutane (B1203170) Ring | |
| C-C Bond Length | ~1.55 Å |
| C-C-C Bond Angle | ~88° |
| Nitrile Group | |
| C-C≡N Bond Angle | ~178° |
| C≡N Bond Length | ~1.16 Å |
| Propanoic Acid Chain | |
| C-C Bond Length | ~1.53 Å |
| C=O Bond Length | ~1.22 Å |
| C-O-H Bond Angle | ~109° |
Note: These values are illustrative and based on typical results from DFT calculations on similar molecular fragments.
Electronic structure analysis, through methods like Natural Bond Orbital (NBO) analysis, reveals how electrons are distributed across the molecule. This can elucidate the nature of chemical bonds and identify key electronic interactions, such as hyperconjugation, which can influence the molecule's stability and reactivity. The presence of the electronegative cyano and carboxylic acid groups significantly influences the electronic landscape of the molecule.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For a molecule like 3-(1-Cyanocyclobutyl)propanoic acid, computational methods can be used to propose and evaluate plausible synthetic routes. One such potential pathway is a Michael addition reaction.
This reaction would involve a nucleophilic attack on a Michael acceptor, such as cyclobutylideneacetonitrile, by a carbanion derived from a propanoic acid equivalent. Computational modeling can map out the entire reaction coordinate, identifying the transition states—the highest energy points between reactants and products—and any intermediate structures.
Prediction of Reactivity and Selectivity
The electronic structure of 3-(1-Cyanocyclobutyl)propanoic acid, as calculated by quantum chemical methods, provides deep insights into its potential reactivity. The distribution of electron density, and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of where and how the molecule is likely to react.
For example, the carboxylic acid group is a site of potential nucleophilic attack at the carbonyl carbon and can also act as a proton donor. The nitrile group, with its triple bond and electronegative nitrogen atom, also presents a reactive site. Computational methods can quantify the electrophilicity and nucleophilicity of different atoms in the molecule, allowing for predictions of how it will interact with other reagents.
Furthermore, these calculations can predict the selectivity of reactions. In cases where a reaction could lead to multiple different products, computational modeling can determine the activation energies for each possible pathway. The pathway with the lowest activation energy is generally the one that is favored, thus allowing for the prediction of the major product.
Conformational Analysis of the Cyclobutyl Ring and Propanoic Acid Chain
The four-membered cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate some of its inherent ring strain. High-level ab initio calculations on cyclobutane itself show an equilibrium puckering angle of approximately 29.6 degrees and a barrier to ring inversion of about 482 cm⁻¹. For 3-(1-Cyanocyclobutyl)propanoic acid, the presence of the 1,1-disubstitution pattern with the cyano and propanoic acid groups will influence the puckering of the ring.
Computational methods can be used to perform a detailed conformational analysis by systematically rotating the various single bonds in the molecule and calculating the corresponding energy. This allows for the identification of the most stable conformations (energy minima) and the energy barriers to rotation between them.
Table 2: Illustrative Conformational Energy Profile
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) |
| Puckered Conformer 1 | 0.0 | ~30° |
| Planar Transition State | ~1.4 | 0° |
| Puckered Conformer 2 | 0.0 | ~-30° |
Note: The energy barrier is based on the experimentally determined value for unsubstituted cyclobutane and serves as an illustrative example.
Molecular Dynamics Simulations to Understand Solution Behavior
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation of 3-(1-Cyanocyclobutyl)propanoic acid in a solvent like water would model the interactions between the solute molecule and a large number of solvent molecules over time.
These simulations can provide insights into how the solvent influences the conformational preferences of the molecule. The hydrogen bonding interactions between the carboxylic acid group and water molecules, for instance, can stabilize certain conformations of the propanoic acid chain.
MD simulations are also crucial for understanding the solvation process itself. By calculating the free energy of solvation, it is possible to predict the molecule's solubility. The simulations can reveal the structure of the solvent shell around the molecule, showing how water molecules orient themselves around the hydrophobic cyclobutane ring and the hydrophilic carboxylic acid and cyano groups. This detailed picture of the molecule's solution behavior is vital for applications where the molecule interacts with biological systems or is used in solution-phase reactions.
Patent Landscape and Intellectual Property Analysis Chemical Perspective
Overview of Patent Filings Related to 3-(1-Cyanocyclobutyl)propanoic acid
While patents explicitly claiming 3-(1-Cyanocyclobutyl)propanoic acid as a final product are not the primary focus, numerous patents reference its use as a crucial building block. These filings are often centered on novel therapeutic agents, where the cyanocyclobutyl moiety, derived from this acid, is integral to the final molecule's structure and function. The patents highlight its role in the preparation of a variety of compounds, from those targeting common medical conditions to more specialized therapies.
For instance, patent literature describes the use of related cyano-containing propanoic acid derivatives in the synthesis of compounds with potential applications in areas such as cardiovascular disease and metabolic disorders. The filings underscore the versatility of this class of compounds as intermediates.
Analysis of Synthetic Routes Claimed in Patents
Patented synthetic methodologies involving 3-(1-Cyanocyclobutyl)propanoic acid and its precursors often prioritize efficiency, scalability, and the introduction of molecular diversity. A common strategy involves the Michael addition of a cyanide source to a cyclobutylidene-containing acceptor, followed by hydrolysis of the resulting nitrile to the corresponding carboxylic acid.
One illustrative, though structurally related, patented approach for a similar compound, 3-(2-oxocyclopentyl)-propionic acid, involves a one-pot synthesis. google.com This method starts with the reaction of cyclopentanone (B42830) and morpholine, followed by the addition of an acrylate (B77674) to yield the propionic ester, which is then hydrolyzed to the final acid. google.com This process is highlighted for its high yield and operational simplicity, making it suitable for industrial production. google.com
Another patented method for preparing a related compound, 3-(1-cyanoalkyl)benzoic acid, utilizes a 2-chlorobenzoic acid metal salt as a starting material, which reacts with an alkylnitro compound and sodium amide in liquid ammonia. google.com This approach is noted for being economical and reducing the risks associated with exothermic reactions, thereby enhancing its industrial applicability. google.com
While not directly for 3-(1-Cyanocyclobutyl)propanoic acid, these patented syntheses of analogous structures provide insight into the types of chemical transformations that are considered novel and valuable in the field. The emphasis is often on creating efficient pathways to key intermediates that can then be elaborated into a range of final products.
Structural Diversity of Patented Derivatives and Analogues
The true value of 3-(1-Cyanocyclobutyl)propanoic acid in the patent landscape is demonstrated by the vast array of derivatives and analogues that are synthesized from it. The cyclobutyl and propanoic acid moieties serve as a versatile scaffold that can be chemically modified to explore a wide chemical space.
Patents disclose numerous derivatives where:
The cyano group is transformed into other functional groups, such as amines or amides, which can then be further functionalized.
The carboxylic acid is converted into esters, amides, or coupled with other molecules to form larger, more complex structures.
The cyclobutyl ring itself may be substituted to modulate the physicochemical properties of the final compound.
For example, patents describe the synthesis of dipeptide compounds where a similar structural motif, a β-amino acid, is incorporated. googleapis.com These patents often claim a broad genus of compounds, with variations in the substituents on the cyclobutyl ring and modifications to the propanoic acid chain, to protect a wide range of potential drug candidates.
Role of 3-(1-Cyanocyclobutyl)propanoic acid as a Key Motif in Patented Scaffolds
The 3-(1-cyanocyclobutyl)propanoic acid structure represents a key "motif" or "pharmacophore" that is repeatedly found in patented molecules. This recurrence highlights its importance in achieving a desired biological activity or set of physicochemical properties. The rigidity of the cyclobutyl ring, combined with the specific spatial arrangement of the cyano and propanoic acid groups, provides a unique three-dimensional structure that can be crucial for binding to biological targets.
Patents in the pharmaceutical field often claim scaffolds where this motif is a central feature. For instance, related structures like 2-(3-fluoro-4-nitrophenyl)-2-cyano propionic acid lower alkyl esters are patented as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs like flurbiprofen. google.com This demonstrates how a cyanopropanoic acid derivative can be a critical component in the construction of a well-established therapeutic agent.
The strategic patenting of synthetic routes to and uses of this key motif indicates a clear understanding within the chemical and pharmaceutical industries of its value in drug discovery and development.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of new and efficient methods for synthesizing 3-(1-Cyanocyclobutyl)propanoic acid and its derivatives is a primary area for future research. Current synthetic approaches for similar small-molecule acids and nitriles often rely on multi-step procedures that may involve harsh reagents or produce significant waste. Future research is anticipated to focus on:
One-Pot Syntheses: Developing "one-pot" or tandem reactions that combine multiple synthetic steps into a single operation would significantly improve efficiency. For instance, a one-pot method for a related compound, 3-(2-oxocyclopentyl)-propionic acid, has been shown to simplify the synthesis process and increase yields to over 90%. google.com
Green Chemistry Principles: The integration of green chemistry principles will be crucial. This includes the use of environmentally benign solvents, catalysts, and reagents. Research into catalytic systems, such as the use of copper powder as a readily available Cu(I) source in cycloaddition reactions, points towards more sustainable synthetic routes. nih.gov
Novel Precursors and Reagents: The exploration of alternative starting materials and reagents could open up new synthetic pathways. For example, the synthesis of related propanoic acid derivatives has been achieved through the reaction of compounds like 4-aminophenol (B1666318) with acrylic acid. nih.gov
Design and Synthesis of Advanced Functional Materials Incorporating the Core Structure
The unique combination of a rigid cyclobutyl core, a reactive nitrile group, and a versatile carboxylic acid moiety makes 3-(1-Cyanocyclobutyl)propanoic acid an interesting building block for advanced functional materials. Future research in this area may include:
Polymer Chemistry: The carboxylic acid group can be used for polymerization reactions, leading to the formation of polyesters or polyamides with unique thermal and mechanical properties conferred by the cyclobutane (B1203170) ring.
Metal-Organic Frameworks (MOFs): The nitrile and carboxylic acid groups can act as ligands for the construction of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.
Liquid Crystals: The rigid cyclobutane unit could be incorporated into molecules designed to exhibit liquid crystalline properties. The polarity of the nitrile group would also play a significant role in the molecular organization of such materials.
Mechanistic Insights into Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 3-(1-Cyanocyclobutyl)propanoic acid is essential for optimizing existing methods and designing new ones. Future research will likely focus on:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the role of catalysts and intermediates.
Spectroscopic Studies: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture, helping to elucidate complex reaction mechanisms. For instance, detailed NMR analysis was crucial in characterizing the structure of synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Integration with Flow Chemistry and Automation in Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated processes offers significant advantages in terms of safety, efficiency, and scalability. For 3-(1-Cyanocyclobutyl)propanoic acid, future developments in this area could involve:
Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound could lead to higher yields, better process control, and enhanced safety, particularly when handling reactive intermediates. The successful application of flow chemistry for the synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives demonstrates the potential of this approach, even allowing for gram-scale production at room temperature. nih.gov
High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of 3-(1-Cyanocyclobutyl)propanoic acid and its derivatives.
Process Analytical Technology (PAT): The integration of real-time analytical tools into a flow synthesis setup would allow for continuous monitoring and control of critical process parameters, ensuring consistent product quality.
Conclusion
Summary of Key Research Findings
Research into 3-(1-Cyanocyclobutyl)propanoic acid has primarily established its identity as a distinct chemical entity with specific physical and chemical properties. Key identifiers such as its CAS Number (1936563-97-1), molecular formula (C8H11NO2), and molecular weight (153.18 g/mol ) are well-documented. chemicalbook.com The compound's structure, featuring a cyclobutane (B1203170) ring substituted with both a cyano and a propanoic acid group at the same carbon, defines its reactivity. While comprehensive studies on this specific molecule are limited, research on related propanoic acid derivatives suggests a potential for biological activity. For instance, various substituted propanoic acids have been investigated for anticancer, antioxidant, and antimicrobial properties. mdpi.comnih.govnih.gov However, direct research linking 3-(1-Cyanocyclobutyl)propanoic acid to such activities is not yet prevalent in published literature. Its main significance currently appears to be as a potential intermediate or building block in organic synthesis, particularly for creating more complex molecules in medicinal chemistry or materials science. ontosight.ai
Remaining Challenges and Open Questions
The primary challenge concerning 3-(1-Cyanocyclobutyl)propanoic acid is the scarcity of dedicated research. Much of the available information is limited to supplier data and its listing in chemical databases. chemicalbook.combldpharm.com There is a significant gap in the scientific literature regarding its detailed synthesis, reactivity, and spectroscopic characterization. The biological profile of the compound remains almost entirely unexplored. Key open questions include:
What are the most efficient and scalable synthetic routes for its preparation?
What is the full extent of its chemical reactivity, particularly concerning the interplay between the cyano and carboxylic acid functional groups?
Does 3-(1-Cyanocyclobutyl)propanoic acid possess any significant biological activity (e.g., antimicrobial, anticancer, or as a modulator of specific enzymes or receptors)?
What are its toxicological and ecotoxicological profiles?
Could this molecule serve as a key intermediate in the synthesis of novel pharmaceuticals or functional materials?
Answering these questions through targeted research would be essential to unlock the potential of this compound.
Broader Impact on Chemical Science and Related Disciplines
While currently a niche compound, 3-(1-Cyanocyclobutyl)propanoic acid holds potential impacts for several scientific fields. In medicinal chemistry, the development of novel scaffolds is crucial for drug discovery. mdpi.com Should this compound or its derivatives prove to be biologically active, it could serve as a new scaffold for developing therapeutics. Its unique structure, combining a strained cyclobutane ring with two functional groups, makes it an interesting building block for organic synthesis, potentially enabling the creation of novel molecular architectures. In materials science, bifunctional molecules are often used in the synthesis of polymers and other advanced materials. ontosight.ai The cyano and carboxylic acid groups could be selectively modified to incorporate the cyclobutane core into larger polymeric structures. Therefore, further investigation into the properties and reactivity of 3-(1-Cyanocyclobutyl)propanoic acid could provide valuable tools and knowledge for chemists and material scientists, contributing to advancements in both fundamental and applied research.
Q & A
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) to proteins like enzymes or receptors .
- Molecular docking : Predicts binding modes using software (e.g., AutoDock) and validates with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
How can stability issues in aqueous solutions be addressed during formulation studies?
Q. Advanced
- pH optimization : Buffers (pH 6–8) minimize hydrolysis of the cyanocyclobutyl group .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .
- Degradation profiling : LC-MS/MS identifies hydrolytic byproducts (e.g., carboxylic acid derivatives) .
What computational tools predict the metabolic fate of 3-(1-Cyanocyclobutyl)propanoic acid?
Q. Advanced
- ADMET predictors : Tools like SwissADME forecast cytochrome P450 metabolism and bioavailability .
- Density Functional Theory (DFT) : Models reaction pathways for cyanide release or cyclobutane ring opening .
How are advanced purification techniques applied to isolate enantiomers of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
